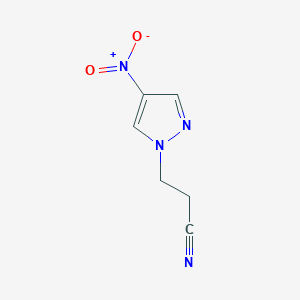

3-(4-nitro-1H-pyrazol-1-yl)propanenitrile

Description

Properties

IUPAC Name |

3-(4-nitropyrazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c7-2-1-3-9-5-6(4-8-9)10(11)12/h4-5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGYTRKUYWYTNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile. This document details a feasible synthetic pathway, outlines key characterization methodologies, and discusses the potential biological significance of this molecule, drawing upon the known activities of related chemical structures.

Introduction

Heterocyclic compounds containing the pyrazole nucleus are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of a nitro group, a well-known pharmacophore, can significantly influence the electronic and biological properties of a molecule. Furthermore, the propanenitrile moiety offers a versatile handle for further chemical modifications. The target compound, this compound (CAS No. 1002243-79-9), combines these features, making it a molecule of considerable interest for drug discovery and development.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1002243-79-9 |

| Molecular Formula | C₆H₆N₄O₂ |

| Molecular Weight | 166.14 g/mol |

| Boiling Point | 381.0 ± 22.0 °C at 760 mmHg |

| Flash Point | 184.2 ± 22.3 °C |

| Refractive Index | 1.633 |

| Melting Point | Not available |

Synthesis Pathway

The synthesis of this compound is proposed as a two-step process, commencing with the nitration of pyrazole to yield 4-nitropyrazole, followed by a base-catalyzed cyanoethylation.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Nitro-1H-pyrazole

A one-pot, two-step method is employed for the efficient synthesis of 4-nitropyrazole from pyrazole[1].

-

Materials: Pyrazole, concentrated sulfuric acid, fuming nitric acid (98%), fuming sulfuric acid (20%).

-

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrazole in concentrated sulfuric acid.

-

Cool the mixture in an ice-water bath.

-

Slowly add a pre-mixed nitrating solution of fuming nitric acid and fuming sulfuric acid to the pyrazole sulfate solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated white solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 4-nitropyrazole.

-

Step 2: Synthesis of this compound

The synthesis proceeds via a Michael addition of 4-nitropyrazole to acrylonitrile, a reaction commonly known as cyanoethylation. This reaction is typically base-catalyzed[2].

-

Materials: 4-Nitro-1H-pyrazole, acrylonitrile, a suitable base (e.g., Triton B, sodium methoxide, or potassium carbonate), and a solvent (e.g., dioxane, acetonitrile, or DMF).

-

Procedure:

-

Dissolve 4-nitropyrazole in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a catalytic amount of the base to the solution.

-

Slowly add acrylonitrile to the reaction mixture at room temperature.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure this compound.

-

Characterization

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following techniques are recommended.

References

In-Depth Technical Guide: 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile (CAS No. 1002243-79-9). Due to the limited availability of experimental data in peer-reviewed literature and public databases, this document summarizes the foundational chemical information and presents predicted properties. To offer a comparative context, data for structurally related pyrazole derivatives are also included. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the current knowledge gaps and potential areas for future investigation.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group at the 4-position and a propanenitrile group at the 1-position of the nitrogen atom.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Registry Number | 1002243-79-9 | Chemical Supplier Catalogs |

| Molecular Formula | C₆H₆N₄O₂ | Chemical Supplier Catalogs |

| Molecular Weight | 166.14 g/mol | Chemical Supplier Catalogs |

| Boiling Point | 381.0 ± 22.0 °C | Predicted[1] |

| Density | 1.40 ± 0.1 g/cm³ | Predicted[1] |

| Storage Condition | Room Temperature | FUJIFILM Wako Chemicals |

Comparative Analysis with Related Compounds

To provide a frame of reference, the following table summarizes the properties of structurally similar pyrazole derivatives. It is crucial to note that these are distinct molecules, and their properties may not be directly extrapolated to this compound.

Table 2: Properties of Structurally Related Pyrazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 3-(1H-Pyrazol-1-yl)propanenitrile | 88393-88-8 | C₆H₇N₃ | 121.14 | Useful research chemical for pyrazole synthesis[2]. |

| 3-Nitropyrazole | 26621-44-3 | C₃H₃N₃O₂ | 113.08 | IR and Mass Spectrometry data available[3]. |

| 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile | 90953-15-4 | C₈H₁₀N₄O₂ | 194.19 | Established molecular formula and weight[4]. |

| 3-(4-Chloro-1H-pyrazol-1-yl)propanenitrile | Not Available | C₆H₆ClN₃ | 155.58 | Commercially available for research[5]. |

Potential Synthesis Methodology

While a specific experimental protocol for the synthesis of this compound is not documented in readily accessible literature, a plausible synthetic route can be conceptualized based on established pyrazole chemistry. A common method for the N-alkylation of pyrazoles is the Michael addition of a pyrazole to an α,β-unsaturated nitrile.

A potential synthetic workflow is outlined below:

Caption: Potential synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 4-nitro-1H-pyrazole in a suitable aprotic solvent (e.g., acetonitrile, DMF), a basic catalyst (e.g., triethylamine, DBU) is added.

-

Addition of Reactant: Acrylonitrile is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched with water or a saturated ammonium chloride solution. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final product.

Disclaimer: This is a generalized, hypothetical protocol. Actual reaction conditions would require optimization.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the biological activity of this compound. Studies on its potential pharmacological effects, mechanism of action, or involvement in any cellular signaling pathways have not been found in the scientific literature.

However, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds with a wide range of activities, including but not limited to anti-inflammatory, antimicrobial, and anticancer effects. The presence of the nitro group, a known electron-withdrawing group, and the cyano group could modulate the electronic properties and potential biological interactions of the molecule. Further research is required to elucidate any biological effects of this specific compound.

Conclusion and Future Directions

This compound is a chemical entity for which basic identifying information is available, but a comprehensive experimental characterization is lacking in the public domain. The predicted properties suggest a high-boiling, dense liquid at room temperature.

For drug development and scientific research, the following future work is recommended:

-

Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol followed by full characterization using modern analytical techniques (¹H NMR, ¹³C NMR, IR, HRMS, and melting point analysis).

-

Physicochemical Profiling: Experimental determination of key physicochemical properties such as solubility in various solvents, pKa, and logP.

-

Biological Screening: In vitro screening against a panel of biological targets to identify any potential pharmacological activity.

-

Computational Studies: In silico modeling and docking studies could provide insights into potential biological targets and guide experimental work.

This technical guide underscores the need for further empirical investigation to fully characterize the chemical and biological properties of this compound.

References

- 1. 1002243-79-9 | CAS DataBase [m.chemicalbook.com]

- 2. Cas 1002243-79-9,3-(4-NITRO-PYRAZOL-1-YL)-PROPIONITRILE | lookchem [lookchem.com]

- 3. 3-(4-NITRO-PYRAZOL-1-YL)-PROPIONITRILE CAS#: 1002243-79-9 [amp.chemicalbook.com]

- 4. ตัวกลางไนไตรล | ตัวกลางยา (43) [myskinrecipes.com]

- 5. [Antimicrobial activity of selected aqua-carboxyl-cupric complexes] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile (CAS 1002243-79-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile. It is important to note that while this compound is commercially available, detailed experimental studies on its synthesis, biological activity, and mechanism of action are not extensively reported in publicly accessible scientific literature. Therefore, this guide draws upon existing data for the compound, general knowledge of related chemical structures, and plausible synthetic and biological pathways.

Core Compound Properties

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group and a propanenitrile side chain. The presence of the nitro group, a strong electron-withdrawing group, and the pyrazole nucleus, a scaffold known for a wide range of biological activities, suggests its potential as a versatile building block in medicinal chemistry and drug discovery.

| Property | Value | Source |

| CAS Number | 1002243-79-9 | Commercial Suppliers |

| Molecular Formula | C₆H₆N₄O₂ | Commercial Suppliers |

| Molecular Weight | 166.14 g/mol | Calculated |

| Boiling Point | 381.0±22.0 °C | ChemicalBook[1] |

Synthesis

Proposed Experimental Protocol: Michael Addition

This protocol is a generalized procedure based on known Michael additions of N-heterocycles to activated alkenes. Optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) would be necessary to achieve high yields and purity.

Reactants:

-

4-nitro-1H-pyrazole

-

Acrylonitrile

-

Basic catalyst (e.g., sodium hydroxide, potassium carbonate, or a non-nucleophilic base like DBU)

-

Solvent (e.g., acetonitrile, DMF, or THF)

Procedure:

-

To a solution of 4-nitro-1H-pyrazole in a suitable solvent, add a catalytic amount of a base.

-

Stir the mixture at room temperature for a short period to facilitate the deprotonation of the pyrazole nitrogen.

-

Slowly add acrylonitrile to the reaction mixture.

-

The reaction can be monitored by Thin Layer Chromatography (TLC) to determine its completion.

-

Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

A patent for a related compound, (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile, utilizes a Michael addition, supporting the feasibility of this synthetic approach[2].

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological activity has been reported for this compound, the pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs. Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including:

-

Anti-inflammatory: Acting as inhibitors of enzymes like cyclooxygenase (COX).

-

Anticancer: Targeting various kinases and signaling pathways involved in cell proliferation and survival.

-

Antimicrobial: Showing efficacy against a range of bacteria and fungi.

-

Antiviral: Inhibiting viral replication.

-

Analgesic: Modulating pain pathways.

-

Antidepressant: Interacting with neurotransmitter systems.

Given that the target compound is a nitropyrazole derivative, it could potentially exhibit interesting biological properties. For instance, some nitropyrazole-containing compounds have been investigated for their anticancer activities.

Hypothetical Signaling Pathway in Cancer

Based on the known activities of other pyrazole derivatives in cancer, a hypothetical mechanism of action could involve the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by the title compound.

Future Research Directions

The lack of extensive data on this compound presents a number of opportunities for future research:

-

Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol, along with comprehensive characterization of the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, and Elemental Analysis).

-

Biological Screening: A broad-based biological screening of the compound against various cell lines (cancer, microbial) and enzyme assays to identify any potential therapeutic activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of the title compound to understand the contribution of the nitro group and the propanenitrile side chain to any observed biological activity.

-

Mechanism of Action Studies: If any significant biological activity is identified, further studies to elucidate the underlying mechanism of action and identify the molecular targets would be crucial for its development as a potential therapeutic agent.

Conclusion

This compound (CAS 1002243-79-9) is a readily available chemical entity with a structure that suggests potential for further exploration in the fields of medicinal chemistry and drug discovery. While specific experimental data is currently limited in the public domain, its pyrazole core and nitro-functionalization make it an intriguing candidate for future research. The information and hypothetical pathways presented in this guide are intended to serve as a foundation and stimulus for such investigations. It is imperative that any future work on this compound be accompanied by rigorous experimental validation.

References

- 1. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]

In-Depth Technical Guide on the Structure Elucidation of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile

Introduction

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. A precise understanding of a molecule's three-dimensional architecture and electronic properties is paramount for predicting its biological activity, metabolic fate, and potential toxicities. This technical guide outlines a systematic approach to the structure determination of N-substituted pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. While the primary focus is on the methodology, we will use 3-(1H-pyrazol-1-yl)propanenitrile as a model compound to illustrate the application of various analytical techniques.

Experimental Protocols

The synthesis and purification of the analyte are the initial critical steps before any structural analysis can be performed. Following synthesis, a battery of spectroscopic and analytical techniques are employed to unequivocally determine the chemical structure.

Synthesis of 3-(1H-pyrazol-1-yl)propanenitrile (Representative Compound)

A common and efficient method for the synthesis of N-alkylated pyrazoles is the Michael addition of a pyrazole to an activated alkene, such as acrylonitrile.

Reaction Scheme:

Materials:

-

Pyrazole

-

Acrylonitrile

-

A basic catalyst (e.g., Triton B, sodium hydroxide)

-

An appropriate solvent (e.g., acetonitrile, dioxane)

Procedure:

-

To a solution of pyrazole (1.0 eq) in the chosen solvent, a catalytic amount of the base is added.

-

Acrylonitrile (1.1 eq) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove the catalyst.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the pure 3-(1H-pyrazol-1-yl)propanenitrile.

Spectroscopic and Analytical Characterization

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra should be acquired.

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to record the spectra.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

IR spectroscopy provides information about the functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Sample Preparation: A dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) is prepared.

-

Instrumentation: An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer is commonly used. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition.

-

Data Acquisition: The mass spectrum is recorded, showing the molecular ion peak [M]⁺ or [M+H]⁺ and various fragment ions.

Data Presentation

The quantitative data obtained from the spectroscopic analyses are summarized in the following tables for the representative compound, 3-(1H-pyrazol-1-yl)propanenitrile.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.55 | d | 1.6 | 1H | H-5 (Pyrazole) |

| 7.51 | d | 2.4 | 1H | H-3 (Pyrazole) |

| 6.30 | t | 2.0 | 1H | H-4 (Pyrazole) |

| 4.40 | t | 6.8 | 2H | N-CH₂ |

| 2.95 | t | 6.8 | 2H | CH₂-CN |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 139.5 | C-3 (Pyrazole) |

| 129.8 | C-5 (Pyrazole) |

| 117.2 | CN |

| 106.0 | C-4 (Pyrazole) |

| 48.0 | N-CH₂ |

| 18.5 | CH₂-CN |

Table 3: IR Spectroscopic Data

| Wavenumber (ν, cm⁻¹) | Assignment |

| 3110 | C-H stretch (aromatic) |

| 2950 | C-H stretch (aliphatic) |

| 2250 | C≡N stretch (nitrile) |

| 1520 | C=N stretch (pyrazole ring) |

| 1400 | C=C stretch (pyrazole ring) |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 121.0639 | [M]⁺ (Calculated for C₆H₇N₃: 121.0640) |

| 94.0531 | [M - HCN]⁺ |

| 68.0504 | [Pyrazole]⁺ |

| 54.0344 | [CH₂CH₂CN]⁺ |

Note: The data presented in these tables are representative for 3-(1H-pyrazol-1-yl)propanenitrile and would be expected to differ for the target compound, 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile, particularly in the chemical shifts of the pyrazole ring protons and carbons due to the strong electron-withdrawing effect of the nitro group.

Mandatory Visualization

The logical workflow for the structure elucidation of a novel compound like this compound is depicted in the following diagram.

Caption: Workflow for the structure elucidation of a novel compound.

Conclusion

Spectroscopic and Synthesis Data for 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile Remains Elusive in Publicly Accessible Records

Despite extensive searches for the spectroscopic data (NMR, IR, MS) and experimental protocols for the synthesis of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile, detailed information remains largely unavailable in publicly accessible scientific literature and databases.

While the existence of the compound is confirmed through its Chemical Abstracts Service (CAS) number, 1002243-79-9, and its listing by various chemical suppliers, in-depth characterization data and detailed synthetic methodologies are not provided in the available resources.

Key Identifiers and Properties:

-

Chemical Name: this compound

-

CAS Number: 1002243-79-9

-

Molecular Formula: C₆H₆N₄O₂[1]

-

Molecular Weight: 166.14 g/mol [1]

Current Status of Available Data:

Searches for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data for this specific compound did not yield any published spectra or quantitative data. Similarly, detailed experimental protocols for its synthesis, purification, and analysis are not described in the searched scientific papers and chemical databases.

While information on related compounds, such as 3-nitropyrazole and other pyrazole derivatives, is available, this does not provide the specific data required for a comprehensive technical guide on this compound.

For researchers, scientists, and drug development professionals seeking to work with this compound, the current lack of publicly available spectroscopic and synthesis data presents a significant challenge. The information may be contained within proprietary databases, not yet published research, or require de novo synthesis and characterization.

Due to the absence of the necessary quantitative data, the requested tables and diagrams illustrating experimental workflows could not be generated. Further investigation through specialized chemical synthesis and analysis would be required to establish a complete spectroscopic profile for this compound.

References

Potential Biological Activities of Nitropyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitropyrazole compounds, a class of heterocyclic organic molecules, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The incorporation of a nitro group onto the pyrazole scaffold can profoundly influence the molecule's physicochemical properties, often enhancing its therapeutic potential. This technical guide provides an in-depth overview of the core biological activities of nitropyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

Nitropyrazole derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis through various signaling pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected nitropyrazole compounds against different human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] | MCF-7 (Breast) | < 10 | Cisplatin | > 10 |

| trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] | ES-2 (Ovarian) | ~10 | Cisplatin | > 10 |

| trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] | A549 (Lung) | > 10 | Cisplatin | > 10 |

| 1,3-diphenyl-1H-pyrazol-4-yl)acrylates derivative | A549 (Lung) | 1.962 | - | - |

| 1,3-diphenyl-1H-pyrazol-4-yl)acrylates derivative | HCT-116 (Colon) | 3.597 | - | - |

| 1,3-diphenyl-1H-pyrazol-4-yl)acrylates derivative | MCF-7 (Breast) | 1.764 | - | - |

| 1,3-diphenyl-1H-pyrazol-4-yl)acrylates derivative | HT-29 (Colon) | 4.496 | - | - |

| Pyrazole-naphthalene derivative | MCF-7 (Breast) | 2.78 ± 0.24 | Cisplatin | 15.24 ± 1.27 |

Table 1: In vitro anticancer activity of selected nitropyrazole and pyrazole derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1]

Materials:

-

Nitropyrazole compound stock solution (dissolved in DMSO)

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the nitropyrazole compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Signaling Pathways in Anticancer Activity

Nitropyrazole compounds can induce apoptosis through the intrinsic pathway, which is often initiated by an increase in reactive oxygen species (ROS) and involves the Bcl-2 family of proteins and caspases.[2]

Antimicrobial Activity

Certain nitropyrazole derivatives have shown promising activity against a range of bacterial and fungal strains.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of selected nitropyrazole compounds against various microorganisms.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Pyrazole derivative 3 | Escherichia coli | 0.25 | Ciprofloxacin | 0.5 |

| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 | Ciprofloxacin | 4 |

| Pyrazole derivative 2 | Aspergillus niger | 1 | Clotrimazole | 2 |

| Pyrazole derivative 3 | Microsporum audouinii | 0.5 | Clotrimazole | 0.5 |

| 5-(4-nitrophenyl)furanyl-pyrazole derivative | Staphylococcus aureus ATCC 25923 | - | - | - |

| 5-(4-nitrophenyl)furanyl-pyrazole derivative | Escherichia coli ATCC 25922 | - | - | - |

| 5-(4-nitrophenyl)furanyl-pyrazole derivative | Candida albicans ATCC 885-653 | - | - | - |

Table 2: In vitro antimicrobial activity of selected nitropyrazole and pyrazole derivatives.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3][4]

Materials:

-

Nitropyrazole compound stock solution

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microplates

-

Microplate reader

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the nitropyrazole compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria).

-

Inoculation: Add a standardized volume of the inoculum to each well of the microplate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Anti-inflammatory Activity

Several pyrazole derivatives, including some with nitro substitutions, have been investigated for their anti-inflammatory properties.

Quantitative Anti-inflammatory Data

The following table presents the in vivo anti-inflammatory activity of a pyrazole derivative in the carrageenan-induced paw edema model.

| Compound/Derivative | Dose (mg/kg) | Inhibition of Edema (%) | Time Point (hours) |

| Pyrazole derivative K-3 | 100 | 52.0 | 4 |

Table 3: In vivo anti-inflammatory activity of a pyrazole derivative.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[5]

Materials:

-

Nitropyrazole compound

-

Wistar albino rats (150-200 g)

-

Carrageenan solution (1% w/v in saline)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Grouping: Divide the rats into groups (n=6): a control group, a standard drug group, and test groups receiving different doses of the nitropyrazole compound.

-

Compound Administration: Administer the nitropyrazole compound or the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

Enzyme Inhibition

Nitropyrazole compounds have also been explored as inhibitors of various enzymes. For instance, pyrazole-1-carboxamidine has been shown to inhibit nitric oxide synthase (NOS) isoforms.

Quantitative Enzyme Inhibition Data

The following table shows the inhibitory activity of pyrazole-1-carboxamidine and its derivatives against different NOS isoforms.

| Compound | iNOS IC50 (µM) | eNOS IC50 (µM) | nNOS IC50 (µM) |

| 1H-Pyrazole-1-carboxamidine HCl (PCA) | 0.2 | 0.2 | 0.2 |

| 3-Methyl-PCA | 5 | - | - |

| 4-Methyl-PCA | 2.4 | - | - |

Table 4: Inhibitory activity of pyrazole derivatives against NOS isoforms.

Conclusion

Nitropyrazole compounds represent a promising class of molecules with diverse and potent biological activities. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models warrants further investigation. The data and protocols presented in this technical guide are intended to facilitate future research in this area, aiding in the design and development of novel nitropyrazole-based therapeutic agents. The elucidation of their mechanisms of action, particularly the signaling pathways they modulate, will be crucial for their advancement into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide on the Role of the Nitro Group in Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized for its metabolic stability and versatile synthetic handles.[1] The introduction of a nitro group (—NO₂) onto this scaffold profoundly influences its chemical and physical properties, unlocking a wide spectrum of applications ranging from pharmaceuticals to high-energy-density materials. As a potent electron-withdrawing group, the nitro moiety modulates the electronic character of the pyrazole ring, enhances its molecular density, and often serves as a critical pharmacophore for biological activity. This guide provides a comprehensive technical overview of the multifaceted role of the nitro group in pyrazole derivatives, covering its impact on synthesis, physicochemical characteristics, and its pivotal function in driving biological activities such as anticancer, antimicrobial, and enzyme-inhibitory actions.

Synthesis of Nitropyrazole Derivatives

The primary method for synthesizing nitropyrazoles is the direct electrophilic nitration of the pyrazole ring.[2][3] The regioselectivity of this reaction is a key consideration, as nitration can occur at either a nitrogen (N-nitration) or a carbon (C-nitration) atom. Typically, N-nitropyrazoles are formed initially and can then be rearranged to the more stable C-nitro isomers under thermal or acidic conditions.[2][4][5]

Common nitrating agents include mixtures of concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄) or fuming nitric acid with fuming sulfuric acid, which provide a source of the nitronium ion (NO₂⁺).[2][3][4] The conditions can be tuned to control the degree of nitration, yielding mono-, di-, or even poly-nitrated pyrazoles.[2][3][6]

General Synthetic Workflow

The synthesis and evaluation of nitropyrazole derivatives typically follow a structured workflow, from the initial nitration of a pyrazole precursor to functionalization and subsequent biological screening. This process allows for the systematic exploration of structure-activity relationships.

Detailed Experimental Protocol: One-Pot Synthesis of 4-Nitropyrazole

This optimized one-pot, two-step method provides a high yield of 4-nitropyrazole.[4][7]

Materials:

-

Pyrazole (6.8 g, 0.1 mol)

-

Concentrated Sulfuric Acid (98%, 11 mL, 0.21 mol)

-

Fuming Sulfuric Acid (20% SO₃, 19.3 mL, 0.30 mol)

-

Fuming Nitric Acid (98%, 6.3 mL, 0.15 mol)

-

Ice-water bath

-

Crushed ice

-

100 mL four-necked flasks, stirrer, thermometer, dropping funnel

Procedure:

-

Step 1: Preparation of Nitrosulfuric Acid. In a 100 mL four-necked flask, 19.3 mL of 20% fuming sulfuric acid is added.[4] While stirring in an ice-water bath, 6.3 mL of fuming nitric acid is slowly added via a dropping funnel, ensuring the temperature is maintained between 0 and 10°C.[4]

-

Step 2: Formation of Pyrazole Sulfate. In a separate 100 mL four-necked flask, 11 mL of concentrated sulfuric acid and 6.8 g of pyrazole are added sequentially at room temperature.[4] The mixture is stirred for 30 minutes.[4]

-

Step 3: Nitration. The pyrazole sulfate mixture from Step 2 is cooled in an ice-water bath. The prepared nitrosulfuric acid from Step 1 is then added slowly, maintaining a reaction temperature of 50°C.[4] The reaction is stirred at this temperature for 1.5 hours.[4]

-

Step 4: Isolation. Upon completion, the reaction mixture is poured onto crushed ice. The resulting precipitate (4-nitropyrazole) is collected by filtration, washed with cold water, and dried. This optimized process achieves a product yield of up to 85%.[4]

Physicochemical Impact of the Nitro Group

The introduction of a nitro group dramatically alters the physicochemical landscape of the pyrazole ring.

-

Electronic Effects: As a powerful electron-withdrawing group, the nitro moiety decreases the electron density of the pyrazole ring. This enhances the acidity of N-H protons and can make the ring more susceptible to nucleophilic substitution reactions, a property exploited in the synthesis of further derivatives.[8]

-

Energetic Properties: In the field of energetic materials, the nitro group is paramount. It increases the molecular density, nitrogen content, and improves the oxygen balance, all of which are critical factors for enhancing detonation performance.[2][5][6][9] Nitropyrazoles are characterized by high heats of formation, good thermal stability, and oxidation resistance.[2][5]

Physicochemical Data of Simple Nitropyrazoles

The following table summarizes key properties of foundational nitropyrazole structures.

| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Density (g/cm³) |

| 3-Nitropyrazole | C₃H₃N₃O₂ | 113.08[10] | 175-176 | 1.61 | |

| 4-Nitropyrazole | C₃H₃N₃O₂ | 113.08 | 163–165[5] | 1.52[5] | |

| 1-Nitropyrazole | C₃H₃N₃O₂ | 113.08[11] | 91-95 | N/A |

Role in Biological Activity

The nitro group is a well-established pharmacophore in drug design. In pyrazole derivatives, it is instrumental in defining their interaction with biological targets, leading to a range of therapeutic applications.

Anticancer Activity

Nitropyrazole derivatives have demonstrated significant potential as anticancer agents. The nitro group can enhance binding to target proteins or participate in bioreductive activation within hypoxic tumor environments.

A notable example involves platinum(II) complexes, where nitropyrazole derivatives act as ligands. The complex trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] showed significant cytotoxicity against a panel of cancer cell lines, with activity at micromolar concentrations that exceeded the benchmark drug cisplatin.[12] This highlights the crucial role of the nitropyrazole ligand in the complex's anticancer efficacy. Other studies have synthesized novel nitro-substituted triaryl pyrazole derivatives that exhibit binding affinity for estrogen receptors, suggesting a potential mechanism for treating hormone-dependent cancers.[13]

Antimicrobial Activity

The nitro group is a common feature in many antimicrobial drugs, and its inclusion in the pyrazole scaffold has yielded compounds with potent antibacterial and antifungal properties.[14][15][16][17][18] The nitro-aromatic moiety is often crucial for the compound's mechanism of action, which can involve the generation of reactive nitrogen species following intracellular reduction of the nitro group. For instance, certain nitro-pyrazole based thiazole derivatives have shown remarkable activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[17]

Enzyme Inhibition

Nitropyrazole derivatives have been investigated as inhibitors of various enzymes. A prominent area of research is the inhibition of Nitric Oxide Synthase (NOS), an enzyme involved in various physiological and pathological processes.

Compounds where an amidine function is attached to the pyrazole nitrogen have been identified as potent NOS inhibitors.[19][20] 1H-Pyrazole-1-carboxamidine (PCA) inhibits all three major NOS isoforms (iNOS, eNOS, and nNOS) with high potency.[19][20] Substitution on the pyrazole ring can modulate this activity and introduce selectivity. For example, 4-methyl-PCA shows a preference for inhibiting the inducible isoform (iNOS), which is a key target in inflammatory conditions.[19][20]

Quantitative Biological Activity Data

The following tables summarize quantitative data for nitropyrazole derivatives across different biological activities.

Table 1: Nitric Oxide Synthase (NOS) Inhibition

| Compound | Target Isoform | IC₅₀ (µM) | Reference |

| 1H-Pyrazole-1-carboxamidine (PCA) | iNOS, eNOS, nNOS | 0.2 | [19][20] |

| 3-Methyl-PCA | iNOS | 5.0 | [19][20] |

| 4-Methyl-PCA | iNOS | 2.4 | [19][20] |

| N(G)-methyl-L-arginine (NMA) | iNOS | 6.0 | [19][20] |

Structure-Activity Relationships (SAR) and Mechanistic Insights

The biological activity of nitropyrazole derivatives is highly dependent on the substitution pattern. The position of the nitro group, along with the nature of other substituents on the pyrazole ring, dictates the molecule's potency and selectivity.

-

Positional Isomerism: The location of the nitro group (e.g., at the C3, C4, or C5 position) alters the electronic distribution and steric profile of the molecule, directly impacting its ability to fit into the binding pocket of a biological target.

-

Mechanism of Action: For many nitroaromatic compounds, particularly in antimicrobial and some anticancer applications, the mechanism involves bioreduction. The nitro group is reduced by cellular reductases (often in anaerobic or hypoxic environments) to form highly reactive intermediates like nitroso and hydroxylamino species, which can then damage cellular macromolecules such as DNA and proteins.

Logical Relationship Diagram

The influence of the nitro group on a pyrazole derivative's properties and subsequent biological effect can be visualized as a logical flow.

Conclusion and Future Outlook

The nitro group is a powerful and versatile functional moiety in the design and development of pyrazole derivatives. Its profound electron-withdrawing nature not only facilitates diverse synthetic transformations but also modulates the physicochemical properties of the pyrazole core, making it suitable for applications from medicine to materials science. As a pharmacophore, it is integral to the anticancer, antimicrobial, and enzyme-inhibitory activities of numerous compounds.

Future research will likely focus on leveraging the unique properties of the nitro group to design next-generation therapeutics with enhanced selectivity and reduced toxicity. The potential for bioreductive activation makes nitropyrazoles particularly attractive for developing hypoxia-activated prodrugs for targeted cancer therapy. Furthermore, the systematic exploration of poly-nitrated pyrazoles will continue to push the boundaries in the field of high-performance energetic materials. The continued study of nitropyrazole derivatives promises to yield novel solutions to pressing challenges in both human health and advanced materials.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Page loading... [guidechem.com]

- 5. mdpi.com [mdpi.com]

- 6. A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1H-Pyrazole, 1-nitro- | C3H3N3O2 | CID 146002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of novel nitro-substituted triaryl pyrazole derivatives as potential estrogen receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6 H)-ones and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. meddocsonline.org [meddocsonline.org]

- 18. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchexperts.utmb.edu [researchexperts.utmb.edu]

The Cornerstone of Modern Drug Discovery: A Technical Guide to Pyrazole-Based Chemical Intermediates

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "biologically privileged" scaffold in medicinal chemistry.[1][2] Its remarkable versatility and broad spectrum of pharmacological activities have made it a cornerstone in the development of numerous therapeutic agents.[3][4] This technical guide provides an in-depth exploration of pyrazole-based chemical intermediates, focusing on their synthesis, key experimental protocols, and pivotal role in drug discovery. Pyrazole-containing compounds are integral to a wide array of pharmaceuticals, demonstrating anti-inflammatory, anticancer, analgesic, and antimicrobial properties, among others.[3][5]

Synthetic Strategies for Pyrazole Intermediates

The synthesis of the pyrazole ring is a well-established yet continually evolving field in organic chemistry. The primary and most classical approach involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a method first reported by Ludwig Knorr in 1883.[6][7] Modern advancements have introduced a variety of methodologies, including multicomponent reactions (MCRs) and catalyst-driven protocols, which offer improved efficiency, diversity, and regioselectivity.[8][9]

A summary of prominent synthetic methods is presented below:

| Synthesis Method | Key Reactants | Catalyst/Conditions | Key Features |

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compounds, Hydrazine derivatives | Acid-catalyzed (e.g., Acetic Acid) | Versatile and simple; regioselectivity can be an issue with unsymmetrical dicarbonyls.[6] |

| Multicomponent Reactions (MCRs) | Aldehydes, Malononitrile, Hydrazine derivatives, etc. | Various catalysts (e.g., Taurine, Nano-ZnO), sometimes solvent-free or under ultrasound/microwave irradiation.[1][8][10] | High efficiency, atom economy, and diversity of accessible structures.[1] |

| 1,3-Dipolar Cycloaddition | Alkynes/Alkenes, 1,3-Dipolar compounds (e.g., Nitrilimines) | In situ generation of the dipole. | Provides access to specific substitution patterns.[9] |

| From Pyranones | 2,3-Dihydro-4H-pyran-4-ones, Arylhydrazines | Montmorillonite KSF | A useful method for the synthesis of 5-substituted pyrazoles.[9] |

| From Isoxazoles | Isoxazoles, Hydrazine derivatives | Ring-opening and subsequent cyclocondensation. | A regioselective route to aminopyrazoles.[11] |

Key Experimental Protocols

Providing detailed and reproducible experimental methodologies is crucial for the successful synthesis of pyrazole intermediates. Below are representative protocols for common synthetic transformations.

General Protocol for Knorr Pyrazole Synthesis of 1,3,5-Substituted Pyrazoles

This protocol is a generalized procedure based on the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine.

Materials:

-

1,3-Dicarbonyl compound (e.g., Ethyl acetoacetate) (1.0 equivalent)

-

Hydrazine derivative (e.g., Phenylhydrazine) (1.0 equivalent)

-

Glacial Acetic Acid

-

Ethanol

Procedure:

-

Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.

-

Add the hydrazine derivative to the solution. Note that this addition can be exothermic.[6]

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture under reflux for 1-2 hours.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.[6]

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol or water.[6]

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[6]

Representative Multicomponent Synthesis of 1,4-Dihydropyrano[2,3-c]pyrazoles

This protocol illustrates a taurine-catalyzed four-component reaction in an aqueous medium.[1]

Materials:

-

Aryl or Hetaryl Aldehyde (1.0 equivalent)

-

Malononitrile (1.0 equivalent)

-

Ethyl acetoacetate (1.0 equivalent)

-

Hydrazine hydrate (1.0 equivalent)

-

Taurine (catalyst)

-

Water

Procedure:

-

Combine the aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in water.

-

Add a catalytic amount of taurine to the mixture.

-

Heat the reaction mixture at 80°C for 2 hours.[1]

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature.

-

The solid product that precipitates is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization.

Core Pyrazole Intermediates and Their Applications

Functionally substituted pyrazoles serve as versatile building blocks for more complex molecules. Aminopyrazoles and formylpyrazoles are particularly important intermediates.[7]

-

Aminopyrazoles: These are key precursors for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are prevalent in many biologically active compounds.[7][11]

-

Formylpyrazoles (Pyrazole-carbaldehydes): These intermediates are crucial for constructing a variety of derivatives through reactions like the Biginelli, Hantzsch, and Debus reactions, leading to compounds with potential antibacterial properties.[1]

-

Trifluoromethylated Pyrazoles: The introduction of a trifluoromethyl group can significantly enhance the metabolic stability and lipophilicity of a drug molecule. These intermediates are synthesized through specialized methods, such as the double hydroamination of β-CF3-1,3-enynes.[11]

The pyrazole scaffold is a constituent of numerous FDA-approved drugs, highlighting its therapeutic significance.[1][4] Examples include the anti-inflammatory drug Celecoxib and the analgesic Difenamizole.[4] The pyrazole ring often acts as an aryl bioisostere, improving the drug's lipophilicity and solubility, and facilitating optimal binding to target proteins.[4]

Visualizing Synthetic Pathways and Workflows

Diagrammatic representations are invaluable for understanding the logical flow of synthetic routes and experimental procedures.

Caption: General mechanism of the Knorr pyrazole synthesis.

Caption: Workflow for a multicomponent pyrazole synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. benchchem.com [benchchem.com]

- 7. chim.it [chim.it]

- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-nitro-1H-pyrazol-1-yl)propanenitrile is a versatile bifunctional molecule containing a 4-nitropyrazole moiety and a propanenitrile chain. The electron-withdrawing nature of the nitro group influences the reactivity of the pyrazole ring, making it a valuable building block in organic synthesis. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, providing a handle for further molecular elaboration. These structural features make this compound a key intermediate in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

The primary route to synthesizing this compound is through the aza-Michael addition of 4-nitro-1H-pyrazole to acrylonitrile. This reaction is typically base-catalyzed and proceeds with high regioselectivity at the N1 position of the pyrazole ring.

Synthesis of this compound

The synthesis of this compound is efficiently achieved via a base-catalyzed aza-Michael addition of 4-nitro-1H-pyrazole to acrylonitrile. This method offers high yields and selectivity.

Experimental Protocol: Aza-Michael Addition

Materials:

-

4-nitro-1H-pyrazole

-

Acrylonitrile

-

Cesium carbonate (Cs₂CO₃)

-

Acetonitrile (CH₃CN, anhydrous)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add cesium carbonate (0.2 eq).

-

Stir the suspension at room temperature for 10 minutes.

-

Add acrylonitrile (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 50°C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

-

Dry the product under vacuum.

Quantitative Data

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cs₂CO₃ | CH₃CN | 50 | 12 | 92 |

| 2 | K₂CO₃ | DMF | 60 | 18 | 85 |

| 3 | DBU | CH₂Cl₂ | 25 | 24 | 78 |

Characterization Data for this compound:

-

¹H NMR (400 MHz, CDCl₃) δ: 8.32 (s, 1H), 8.05 (s, 1H), 4.51 (t, J = 6.8 Hz, 2H), 3.01 (t, J = 6.8 Hz, 2H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 139.8, 136.5, 128.9, 116.7, 48.2, 18.5.

-

MS (ESI): m/z 167.0 [M+H]⁺.

Applications in Organic Synthesis

The dual functionality of this compound allows for a range of synthetic transformations, making it a valuable intermediate.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group, providing a key intermediate for the synthesis of various pyrazole-containing heterocycles.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve this compound (1.0 eq) in methanol.

-

Add 10% Pd/C (10 mol%) to the solution.

-

Place the reaction mixture in a hydrogenation apparatus.

-

Evacuate the reaction vessel and backfill with hydrogen gas (balloon pressure).

-

Stir the reaction vigorously at room temperature for 6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield 3-(4-amino-1H-pyrazol-1-yl)propanenitrile.

Quantitative Data for Nitro Group Reduction

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H₂, Pd/C | MeOH | 25 | 6 | 95 |

| 2 | SnCl₂·2H₂O | EtOH | 78 | 4 | 88 |

| 3 | Fe, NH₄Cl | EtOH/H₂O | 80 | 3 | 82 |

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid, which can then be used in amide coupling reactions or other transformations.

Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Carefully add a 3:1 mixture of water and concentrated sulfuric acid.

-

Heat the reaction mixture to 100°C and stir for 8 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

-

The precipitate formed is collected by filtration, washed with cold water, and dried under vacuum to yield 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid.

Quantitative Data for Nitrile Hydrolysis

| Entry | Conditions | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H₂SO₄/H₂O | 100 | 8 | 85 |

| 2 | NaOH/H₂O, then H⁺ | 100 | 12 | 79 |

Visualizations

Caption: Synthetic pathways originating from this compound.

Caption: Simplified mechanism of the base-catalyzed aza-Michael addition.

Application Notes and Protocols: Reaction of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-nitro-1H-pyrazol-1-yl)propanenitrile is a heterocyclic compound featuring a 4-nitropyrazole core N-alkyated with a propanenitrile side chain. The electron-withdrawing nature of the nitro group at the C4 position of the pyrazole ring renders this position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile opens avenues for the synthesis of a diverse range of 4-substituted pyrazole derivatives, which are of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in bioactive molecules. These application notes provide an overview of the potential reactions of this compound with various nucleophiles and offer generalized experimental protocols based on analogous reactions reported for other N-substituted nitropyrazoles.

Predicted Reactivity

The primary mode of reaction for this compound with nucleophiles is anticipated to be the displacement of the 4-nitro group. The N-propanenitrile substituent, being electron-withdrawing, is expected to further activate the pyrazole ring towards nucleophilic attack. The general reaction scheme is depicted below:

Caption: General reaction scheme for the nucleophilic aromatic substitution on this compound.

It is also conceivable that under strongly basic conditions, the propanenitrile side chain could undergo reactions such as hydrolysis or elimination (de-cyanoethylation). Researchers should be mindful of the reaction conditions to favor the desired substitution at the pyrazole ring.

Reactions with Amine Nucleophiles

The reaction with primary and secondary amines is expected to yield 4-amino-substituted pyrazole derivatives. These reactions are typically carried out in a suitable solvent at elevated temperatures.

Hypothetical Experimental Protocol: Synthesis of 3-(4-(piperidin-1-yl)-1H-pyrazol-1-yl)propanenitrile

-

Reagents and Materials:

-

This compound

-

Piperidine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dipotassium carbonate (K₂CO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add piperidine (1.2 eq) and K₂CO₃ (2.0 eq).

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 3-(4-(piperidin-1-yl)-1H-pyrazol-1-yl)propanenitrile.

-

Data Presentation

| Nucleophile | Product | Reaction Conditions (Illustrative) | Yield (Expected Range) |

| Piperidine | 3-(4-(piperidin-1-yl)-1H-pyrazol-1-yl)propanenitrile | DMF, K₂CO₃, 90 °C, 12 h | 70-90% |

| Morpholine | 3-(4-morpholino-1H-pyrazol-1-yl)propanenitrile | Acetonitrile, reflux, 18 h | 65-85% |

| Aniline | 3-(4-(phenylamino)-1H-pyrazol-1-yl)propanenitrile | Dioxane, NaH, 100 °C, 24 h | 50-70% |

Reactions with Thiol Nucleophiles

Thiolates are excellent nucleophiles and are expected to readily displace the nitro group to form 4-thioether-substituted pyrazoles. These reactions are often carried out under basic conditions to generate the thiolate in situ.

Hypothetical Experimental Protocol: Synthesis of 3-(4-(phenylthio)-1H-pyrazol-1-yl)propanenitrile

-

Reagents and Materials:

-

This compound

-

Thiophenol

-

Anhydrous Methanol

-

Sodium methoxide (NaOMe)

-

Dichloromethane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of thiophenol (1.1 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) and stir for 15 minutes at room temperature.

-

Add a solution of this compound (1.0 eq) in methanol to the reaction mixture.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the mixture with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel to yield the target compound.

-

Data Presentation

| Nucleophile | Product | Reaction Conditions (Illustrative) | Yield (Expected Range) |

| Thiophenol | 3-(4-(phenylthio)-1H-pyrazol-1-yl)propanenitrile | Methanol, NaOMe, RT, 6 h | 80-95% |

| Ethanethiol | 3-(4-(ethylthio)-1H-pyrazol-1-yl)propanenitrile | Ethanol, K₂CO₃, 60 °C, 10 h | 75-90% |

| Sodium sulfide | Bis(1-(2-cyanoethyl)-1H-pyrazol-4-yl)sulfane | DMF, RT, 24 h | 60-80% |

Reactions with Alkoxide Nucleophiles

Alkoxides can also serve as nucleophiles to displace the nitro group, leading to the formation of 4-alkoxy-substituted pyrazoles. Anhydrous conditions are crucial to prevent the formation of hydrolysis byproducts.

Hypothetical Experimental Protocol: Synthesis of 3-(4-methoxy-1H-pyrazol-1-yl)propanenitrile

-

Reagents and Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous methanol.

-

Add a solution of sodium methoxide (1.5 eq) in methanol dropwise to the reaction mixture.

-

Reflux the mixture and monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with water, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product via silica gel chromatography.

-

Data Presentation

| Nucleophile | Product | Reaction Conditions (Illustrative) | Yield (Expected Range) |

| Sodium methoxide | 3-(4-methoxy-1H-pyrazol-1-yl)propanenitrile | Methanol, reflux, 8 h | 60-80% |

| Sodium ethoxide | 3-(4-ethoxy-1H-pyrazol-1-yl)propanenitrile | Ethanol, reflux, 12 h | 55-75% |

| Potassium tert-butoxide | 3-(4-(tert-butoxy)-1H-pyrazol-1-yl)propanenitrile | THF, RT, 24 h | 40-60% |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow and the logical relationship of the nucleophilic aromatic substitution reaction.

Caption: A generalized experimental workflow for the reaction of this compound with nucleophiles.

Caption: The logical pathway of the SNAr mechanism.

Disclaimer

The experimental protocols and quantitative data presented herein are illustrative and based on the general reactivity of N-substituted 4-nitropyrazoles. These reactions have not been experimentally verified for this compound specifically. Therefore, optimization of reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, will be necessary to achieve the desired outcomes. All laboratory work should be conducted with appropriate safety precautions.

Application Notes and Protocols: Selective Reduction of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the selective reduction of the nitro group in 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile to yield 3-(4-amino-1H-pyrazol-1-yl)propanenitrile. The synthesis of amino-substituted pyrazoles is a critical step in the development of various pharmacologically active compounds.[1][2][3] This guide outlines two primary methodologies for this transformation: catalytic transfer hydrogenation and chemical reduction using tin(II) chloride. Both methods are chosen for their high chemoselectivity, aiming to preserve the nitrile functionality. The protocols include comprehensive details on reagents, reaction conditions, and purification procedures, supported by quantitative data and a visual workflow diagram to ensure reproducibility and ease of use in a research and development setting.

Introduction

The reduction of aromatic and heteroaromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to the corresponding amino derivatives which are versatile intermediates in the pharmaceutical and agrochemical industries.[4][5] The target molecule, this compound, contains both a reducible nitro group on the pyrazole ring and a nitrile group in the side chain. The primary challenge in this synthesis is the selective reduction of the nitro group without affecting the nitrile moiety.[6][7] This document presents two reliable methods to achieve this transformation with high selectivity.

Method A: Catalytic Transfer Hydrogenation employs palladium on carbon (Pd/C) with a hydrogen donor, offering a clean and efficient reduction pathway. While catalytic hydrogenation with gaseous hydrogen is a common method for nitro group reduction, the use of a transfer hydrogenating agent can sometimes offer better selectivity.[5][8]

Method B: Chemical Reduction with Tin(II) Chloride is a classic and highly effective method for the chemoselective reduction of nitroarenes in the presence of other reducible functional groups, including nitriles.[8][9][10][11] This method is particularly advantageous when catalytic hydrogenation might lead to side reactions or is not feasible.

Key Experimental Protocols

Method A: Catalytic Transfer Hydrogenation using Palladium on Carbon

This protocol details the reduction of the nitro group using a palladium catalyst with a hydrogen donor.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |

| This compound | 180.15 | 1.0 | 180 mg |

| 10% Palladium on Carbon (Pd/C) | - | - | 18 mg (10% w/w) |

| Ammonium formate | 63.06 | 5.0 | 315 mg |

| Methanol (MeOH) | 32.04 | - | 10 mL |

| Ethyl acetate (EtOAc) | 88.11 | - | For extraction |

| Saturated sodium bicarbonate solution (NaHCO₃) | - | - | For washing |

| Brine | - | - | For washing |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | For drying |

| Celite® | - | - | For filtration |

Procedure:

-

To a 50 mL round-bottom flask, add this compound (180 mg, 1.0 mmol) and methanol (10 mL).

-

Stir the mixture until the starting material is fully dissolved.

-

Carefully add 10% Pd/C (18 mg, 10% w/w).

-

Add ammonium formate (315 mg, 5.0 mmol) in one portion.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (2 x 10 mL).

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

To the residue, add ethyl acetate (20 mL) and saturated sodium bicarbonate solution (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain 3-(4-amino-1H-pyrazol-1-yl)propanenitrile.

Method B: Chemical Reduction using Tin(II) Chloride

This protocol describes the use of tin(II) chloride dihydrate for a selective nitro group reduction.[10][11]

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |

| This compound | 180.15 | 1.0 | 180 mg |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 4.0 | 902 mg |

| Ethanol (EtOH) | 46.07 | - | 15 mL |

| Ethyl acetate (EtOAc) | 88.11 | - | For extraction |

| Saturated sodium bicarbonate solution (NaHCO₃) | - | - | For neutralization |

| Brine | - | - | For washing |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | For drying |

Procedure:

-

In a 50 mL round-bottom flask, dissolve this compound (180 mg, 1.0 mmol) in ethanol (15 mL).

-

Add tin(II) chloride dihydrate (902 mg, 4.0 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor by TLC. The reaction is typically complete within 1-3 hours.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

To the residue, add ethyl acetate (30 mL) and carefully add saturated sodium bicarbonate solution portion-wise until the effervescence ceases and the pH of the aqueous layer is ~8. This will precipitate tin salts.

-

Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (2 x 15 mL).

-

Transfer the filtrate to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure to afford the crude product.

-

Purify the crude product via column chromatography on silica gel to yield 3-(4-amino-1H-pyrazol-1-yl)propanenitrile.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the general workflow for the reduction of this compound.

Caption: General workflow for the selective reduction.

Conclusion